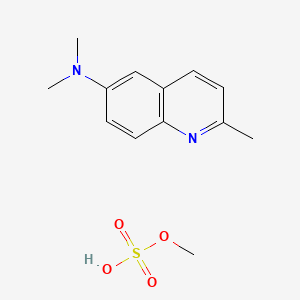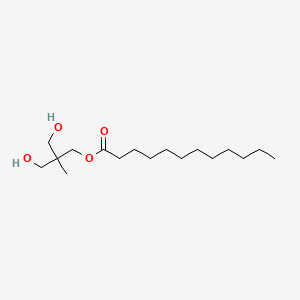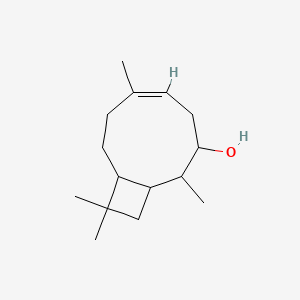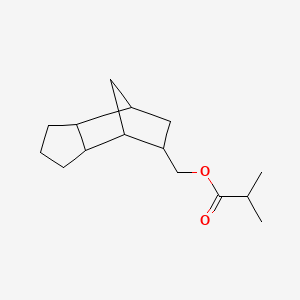
(Octahydro-4,7-methano-1H-inden-5-yl)methyl isobutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Octahydro-4,7-methano-1H-inden-5-yl)methyl isobutyrate is a chemical compound with the molecular formula C15H24O2 and a molecular weight of 236.34986 g/mol. This compound is known for its unique structure, which includes a tricyclic decane core with an isobutyrate ester functional group. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Octahydro-4,7-methano-1H-inden-5-yl)methyl isobutyrate typically involves the esterification of (Octahydro-4,7-methano-1H-inden-5-yl)methanol with isobutyric acid. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (Octahydro-4,7-methano-1H-inden-5-yl)methyl isobutyrate can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium under acidic conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine (TEA) or pyridine.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
(Octahydro-4,7-methano-1H-inden-5-yl)methyl isobutyrate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor
Mechanism of Action
The mechanism of action of (Octahydro-4,7-methano-1H-inden-5-yl)methyl isobutyrate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester functional group can undergo hydrolysis to release the active (Octahydro-4,7-methano-1H-inden-5-yl)methanol, which can then interact with various biological pathways. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- (Octahydro-4,7-methano-1H-inden-5-yl)methyl butyrate
- (Octahydro-4,7-methano-1H-inden-5-yl)methyl acetoacetate
- (Octahydro-4,7-methano-1H-inden-5-yl)methyl 2-ethylhexanoate
Uniqueness
(Octahydro-4,7-methano-1H-inden-5-yl)methyl isobutyrate is unique due to its specific ester functional group, which imparts distinct chemical and physical properties. This compound’s structure allows for specific interactions with biological targets, making it valuable in medicinal chemistry and industrial applications.
Properties
CAS No. |
84642-68-2 |
|---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
8-tricyclo[5.2.1.02,6]decanylmethyl 2-methylpropanoate |
InChI |
InChI=1S/C15H24O2/c1-9(2)15(16)17-8-11-6-10-7-14(11)13-5-3-4-12(10)13/h9-14H,3-8H2,1-2H3 |
InChI Key |
XUTGZCOUWNUKQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OCC1CC2CC1C3C2CCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


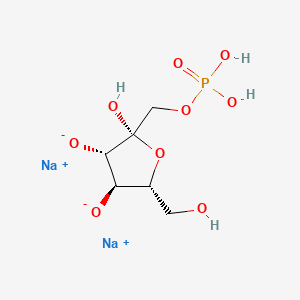
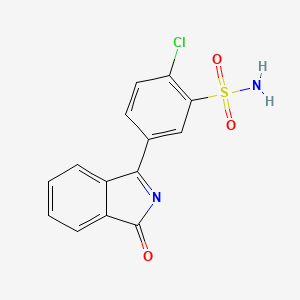


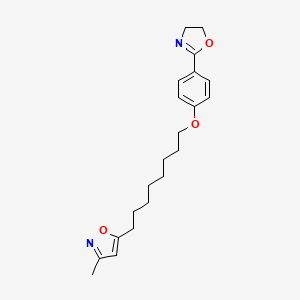
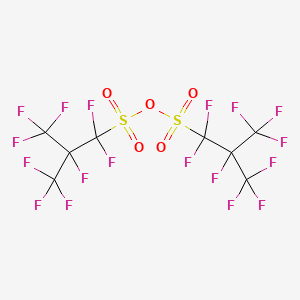
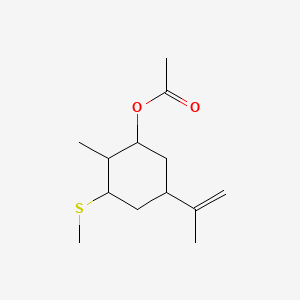
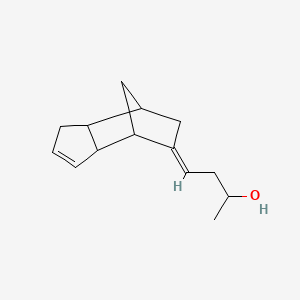
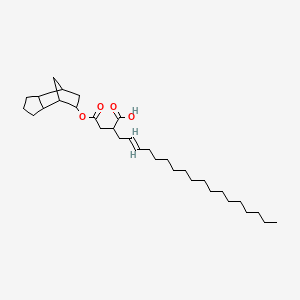
![5,17-dichloro-8-methoxy-1,2,10,12,14-pentazapentacyclo[11.7.0.03,11.04,9.015,20]icosa-2,4,6,8,11,13,15(20),16,18-nonaene](/img/structure/B12673802.png)
![Diethyl[2-(methacryloyloxy)ethyl]tetradecylammonium bromide](/img/structure/B12673811.png)
